

An In-depth Technical Guide to Thiane-4-thiol and Related Sulfur Heterocycles

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Compound of Interest

Compound Name: Thiane-4-thiol

Cat. No.: B2951869

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Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound named "**Thiane-4-thiol**" with the CAS number 787536-05-4. This guide provides a comprehensive overview based on the parent structure, Thiane, and the thiol functional group to serve as a foundational resource for researchers interested in this class of molecules.

Introduction to Thiane and Thiols

Thiane is a saturated six-membered heterocyclic compound featuring a sulfur atom in place of a carbon atom.^{[1][2]} Its structure is analogous to cyclohexane, and it serves as a core scaffold in various organosulfur compounds.^[3] The introduction of a thiol (-SH or sulfhydryl) group at the 4-position of the thiane ring would yield "**Thiane-4-thiol**," a molecule combining the properties of a cyclic thioether and a thiol.

Thiols are sulfur analogs of alcohols and are known for their distinct odors, higher acidity compared to alcohols, and potent nucleophilicity.^{[4][5]} The thiol group is a critical functional moiety in numerous biological molecules, including the amino acid cysteine, and plays a vital role in redox biology, protein structure, and enzymatic catalysis.^{[6][7]} This guide will explore the physicochemical properties, synthesis, reactivity, and potential applications of compounds based on the thiane and thiol motifs.

Physicochemical and Spectroscopic Data

Quantitative data for the specific target molecule is unavailable. The tables below summarize key properties of the parent compound, Thiane, and general characteristics of the thiol functional group.

Table 2.1: Physicochemical Properties of Thiane (CAS: 1613-51-0)

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ S	[1]
Molar Mass	102.20 g/mol	[1]
Appearance	Colorless liquid	[1]
Density	0.9943 g/cm ³	[2]
Melting Point	19 °C	[2]
Boiling Point	141.8 °C	[2]
Vapor Pressure	8.0 mmHg	[1]
XLogP3	1.7	[1]

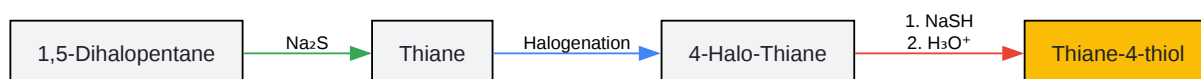
Table 2.2: General Properties of Aliphatic Thiols

Property	Description	Reference
Acidity (pKa)	Typically 10-11. More acidic than corresponding alcohols due to the larger size of the sulfur atom, which stabilizes the negative charge of the thiolate conjugate base.	[5]
Boiling Point	Lower than corresponding alcohols due to weaker hydrogen bonding.	[4]
Odor	Strong, often resembling garlic or rotten eggs.	[4]
Nucleophilicity	The thiolate anion (RS^-) is an excellent nucleophile, readily participating in $\text{S}_\text{N}2$ reactions.	[5]
Redox Potential	Readily oxidized to form disulfides (R-S-S-R) and, with stronger agents, sulfinic (RSO_2H) or sulfonic (RSO_3H) acids.	[4][7]

Synthesis and Reactivity

General Synthetic Approaches

The synthesis of a substituted thiane such as **Thiane-4-thiol** would likely involve multi-step pathways. A common method for creating the thiane ring is the reaction of a 1,5-dihalopentane with sodium sulfide.[2] Introducing the thiol group could be achieved by nucleophilic substitution using a hydrosulfide salt or thiourea followed by hydrolysis.[5]



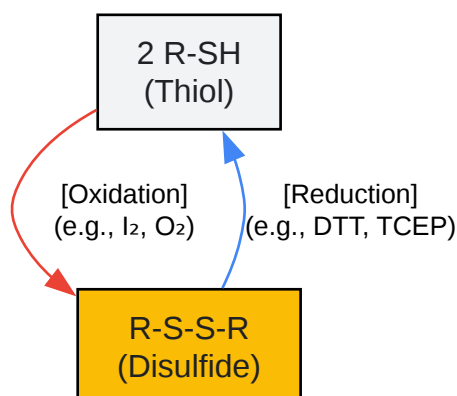
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Caption: A potential synthetic pathway for **Thiane-4-thiol**.

Key Reactions of the Thiol Group

The reactivity of **Thiane-4-thiol** would be dominated by the thiol functional group.

- Deprotonation: Treatment with a base easily forms the corresponding thiolate, a potent nucleophile.[8]
- Alkylation: The thiolate can react with alkyl halides in an S_N2 reaction to form thioethers.[5][8]
- Oxidation to Disulfides: Mild oxidizing agents like iodine (I_2) or even atmospheric oxygen can induce the coupling of two thiol molecules to form a disulfide bridge.[4] This reaction is reversible with reducing agents.
- Thiol-Ene Reaction: Thiols can add across a double bond in the presence of a radical initiator or light, a type of "click chemistry" reaction that is highly efficient.[9]



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Caption: Reversible oxidation of a thiol to a disulfide.

Potential Applications in Drug Development

While no biological activity is documented for **Thiane-4-thiol**, its structural motifs are relevant to medicinal chemistry.

- Redox Modulation: The thiol group can act as a reducing agent and radical scavenger, potentially restoring cellular thiol pools or protecting against oxidative stress.[6][10]
- Enzyme Inhibition: Cysteine residues in the active sites of enzymes are common targets for covalent inhibitors. A molecule like **Thiane-4-thiol** could potentially form disulfide bonds with such residues.
- Nanoparticle Conjugation: Thiols are widely used to anchor biologically active molecules to gold nanoparticles for targeted drug delivery and diagnostics.[11]
- Heterocyclic Scaffolds: Substituted thianes and related nitrogen-sulfur heterocycles have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and antineoplastic properties.[12]

Experimental Protocols

The following are representative protocols for the synthesis and characterization of thiol-containing compounds, adapted from established methodologies.

Protocol: Synthesis of a Thiol via Trityl-Protected Intermediate

This protocol describes a general method for introducing a thiol group onto a molecule with a hydroxyl group, using a protected thiol reagent followed by deprotection.[11]

Materials:

- Starting material with a hydroxyl group (e.g., an alcohol)
- 2-(Tritylthio)acetic acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)

- Trifluoroacetic acid (TFA)
- Triethylsilane (Et_3SiH)

Procedure:

- Esterification: Dissolve the starting alcohol (1.0 mmol), 2-(tritylthio)acetic acid (1.2 mmol), and DMAP (1.5 mmol) in 10 mL of anhydrous DCM.
- Add EDCI (1.5 mmol) portion-wise to the solution at room temperature.
- Stir the reaction for 2-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, add 10 mL of water. Wash the organic layer sequentially with 0.1 M NaOH and brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude trityl-protected product by column chromatography.
- Deprotection (Detritylation): Dissolve the purified intermediate in DCM and cool to 0 °C under a nitrogen atmosphere.
- Add triethylsilane (Et_3SiH) followed by the dropwise addition of trifluoroacetic acid (TFA).
- Stir for 30-60 minutes at 0 °C until TLC indicates the complete consumption of the starting material.
- Quench the reaction by carefully adding triethylamine.
- Concentrate the mixture and purify the final thiol product by column chromatography.

Protocol: Quantification of Free Thiols using Ellman's Reagent

This colorimetric assay is a standard method for quantifying free sulfhydryl groups in a sample.

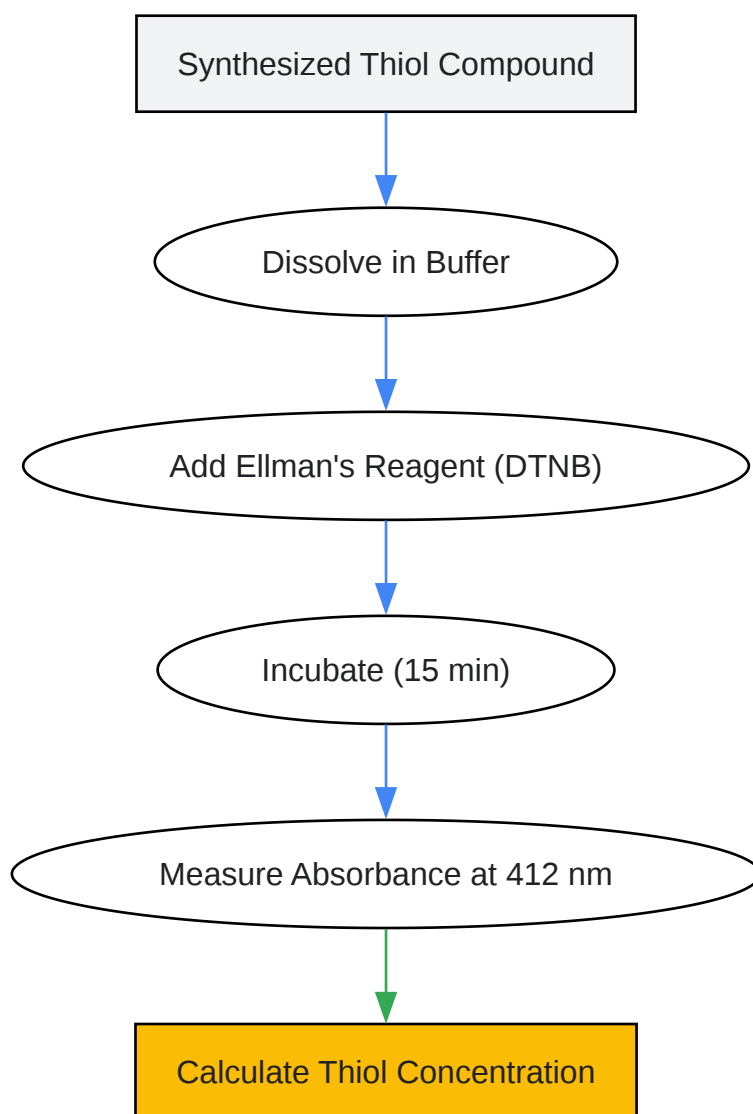
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Materials:

- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
- Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
- Thiol-containing sample
- UV-Vis Spectrophotometer

Procedure:

- Reagent Preparation: Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the reaction buffer.
- Sample Preparation: Dissolve the thiol-containing sample in the reaction buffer to a known concentration.
- Reaction: In a cuvette, combine 2.5 mL of reaction buffer with 50 μ L of the DTNB stock solution.
- Add 250 μ L of the thiol sample to the cuvette, mix by inversion, and incubate at room temperature for 15 minutes.
- Measurement: Measure the absorbance of the solution at 412 nm against a blank (buffer and DTNB without the thiol sample).
- Quantification: Calculate the concentration of thiol groups using the Beer-Lambert law ($A = \epsilon bc$), where the molar extinction coefficient (ϵ) for the resulting 5-thio-2-nitrobenzoic acid (TNB) product at 412 nm is $14,150 \text{ M}^{-1}\text{cm}^{-1}$.



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Caption: Workflow for thiol quantification using Ellman's test.

Safety and Handling

Thiane: Thiane is classified as a highly flammable liquid and vapor.[1] It may cause irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are required.

Thiols: Aliphatic thiols are known for their powerful and unpleasant odors.[4] They should always be handled in a fume hood. While their acute toxicity varies, they can be irritants. All

waste containing thiols should be quenched with an oxidizing agent like bleach before disposal to neutralize the odor and reactivity.

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